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molecular formula C16H17NO3 B024500 N-(4-Benzyloxybenzyl)acetohydroxamic acid CAS No. 106328-28-3

N-(4-Benzyloxybenzyl)acetohydroxamic acid

Cat. No. B024500
M. Wt: 271.31 g/mol
InChI Key: LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04738986

Procedure details

Sodium cyanoborohydride (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl) acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.pt. 60°-80°)].
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
O-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH2:5]([O:12][C:13]1[CH:21]=[CH:20][C:16]([CH:17]=[N:18][OH:19])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:22](OC(=O)C)(=[O:24])[CH3:23].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.CO.C(OCC)(=O)C.O>[CH2:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:17][N:18]([C:22](=[O:24])[CH3:23])[OH:19])=[CH:20][CH:21]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=NO)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
O-acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(cooling)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN(O)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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